Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate structure
89226-13-1 structure
Nome do Produto:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
N.o CAS:89226-13-1
MF:C7H14N2O2S
MW:190.263260364532
MDL:MFCD09025922
CID:711426
PubChem ID:5324304

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Propriedades químicas e físicas

Nomes e Identificadores

    • tert-Butyl (2-amino-2-thioxoethyl)carbamate
    • Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-amino-2-thioxoethylcarbamate
    • tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
    • tert-Butyl N-(carbamothioylmethyl)carbamate
    • Boc-Gly-CSNH2
    • Boc-thioglycinamide
    • N-Boc-glycine thioamide
    • N-Boc-glycinthioamide
    • N-t-butoxycarbonylaminothioacetamide
    • AGBIUUFZUPNDTM-UHFFFAOYSA-N
    • carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonylglycinethioamide
    • SBB091163
    • KM2802
    • (tert
    • 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
    • Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
    • 2-(tert-Butylcarbamoyl)thioacetamide
    • [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
    • InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
    • DTXSID30415901
    • 89226-13-1
    • Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
    • SCHEMBL1000974
    • tert-butyl(2-amino-2-thioxoethyl)carbamate
    • SY173669
    • DB-078327
    • AKOS010592380
    • (tert-butoxycarbonyl-amino)acetothioamide
    • tert-Butyl 2-amino-2-thioxoethylcarbamate #
    • FS-4542
    • (N-t-butoxycarbonylamino) acetothioamide
    • 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
    • EN300-53880
    • tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
    • 2-(Boc-amino)ethanethioamide
    • MFCD09025922
    • thiocarbamoylmethyl-carbamic acid tert-butyl ester
    • 2-(N-t-butoxycarbonylamino)thioacetamide
    • CS-0092582
    • tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
    • F8889-9285
    • (tert-butoxycarbonylamino)acetothioamide
    • tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
    • MDL: MFCD09025922
    • Inchi: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
    • Chave InChI: AGBIUUFZUPNDTM-UHFFFAOYSA-N
    • SMILES: O=C(NCC(N)=S)OC(C)(C)C

Propriedades Computadas

  • Massa Exacta: 190.07800
  • Massa monoisotópica: 190.07759887g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 186
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 96.4
  • XLogP3: 0.5

Propriedades Experimentais

  • Ponto de Fusão: 129 °C
  • PSA: 96.44000
  • LogP: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Informações de segurança

  • Número de transporte de matérias perigosas:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Dados aduaneiros

  • CÓDIGO SH:2930909090
  • Dados aduaneiros:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
abcr
AB226484-5 g
tert-Butyl 2-amino-2-thioxoethylcarbamate, 90%; .
89226-13-1 90%
5 g
€246.00 2023-07-20
TRC
B699355-1000mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1
1g
$ 110.00 2023-04-18
Enamine
EN300-53880-0.5g
tert-butyl N-(carbamothioylmethyl)carbamate
89226-13-1 95%
0.5g
$39.0 2023-05-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-50mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
50mg
152.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-1g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
1g
1081.0CNY 2021-08-04
Apollo Scientific
OR909672-1g
tert-Butyl N-(carbamothioylmethyl)carbamate
89226-13-1 98%
1g
£20.00 2025-02-20
Apollo Scientific
OR909672-5g
tert-Butyl N-(carbamothioylmethyl)carbamate
89226-13-1 98%
5g
£90.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-200mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
200mg
302.0CNY 2021-08-04
ChemScence
CS-0092582-100mg
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 ≥97.0%
100mg
$49.0 2021-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1163222-5g
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 98%
5g
¥1405.00 2024-04-26

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  15 h, rt
Referência
Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs
Borgini, Matteo; Zamperini, Claudio; Poggialini, Federica; Ferrante, Luca; Summa, Vincenzo; et al, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Referência
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Journal of the Chemical Society, 1998, (3), 601-607

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Referência
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Synlett, 1996, (12), 1171-1172

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate ,  Ammonium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate ,  Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
Referência
Total synthesis of largazole
Ren, Qi; Dai, Lu; Zhang, Hui; Tan, Wenfei; Xu, Zhengshuang; et al, Synlett, 2008, (15), 2379-2383

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ;  rt
Referência
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; Tantisantisom, Worawan; Liu, Xuechao; Ramsey, Deborah M.; Singh, Erinprit K.; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Lithium ,  Hydrogen sulfide Solvents: Ethanol
Referência
Poly(dipeptamidinium) salts: definition and methods of preparation
Moser, Heinz; Fliri, Anton; Steiger, Arthur; Costello, Gerard; Schreiber, Jakob; et al, Helvetica Chimica Acta, 1986, 69(5), 1224-62

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Referência
Total Synthesis of Microcin B17 via a Fragment Condensation Approach
Thompson, Robert E.; Jolliffe, Katrina A.; Payne, Richard J., Organic Letters, 2011, 13(4), 680-683

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  16 h, rt
Referência
Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin
Dexter, Hannah L.; Williams, Huw E. L.; Lewis, William; Moody, Christopher J., Angewandte Chemie, 2017, 56(11), 3069-3073

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ;  4 h, rt
Referência
Concise total synthesis of largazole
Xiao, Qiong; Wang, Li-Ping; Jiao, Xiao-Zhen; Liu, Xiao-Yu; Wu, Qian; et al, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  16 h, rt
Referência
Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination
Cai, Chuangxu; Wang, Feifei; Xiao, Xiuyun; Sheng, Wangjian; Liu, Shu; et al, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  rt
Referência
Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs
Fagundez, Catherine; Serra, Gloria, Heterocyclic Letters, 2013, 3(4), 415-426

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane
Referência
Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics
Videnov, Georgi; Kaiser, Dietmar; Kempter, Christoph; Jung, Guenther, Angewandte Chemie, 1996, 35, 1503-1506

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Diethylamine ,  Hydrogen sulfide Solvents: Dimethylformamide
Referência
Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues
Bailly, Christian; Houssin, Raymond; Bernier, Jean Luc; Henichart, Jean Pierre, Tetrahedron, 1988, 44(18), 5833-43

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
A843097
Pureza:99%
Quantidade:25g
Preço ($):362.0